molecular formula C23H38O5 B1671425 Gemeprost CAS No. 64318-79-2

Gemeprost

Katalognummer: B1671425
CAS-Nummer: 64318-79-2
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: KYBOHGVERHWSSV-VNIVIJDLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es wird hauptsächlich im medizinischen Bereich zur Zervixdilatation und als Abortivum in Kombination mit Mifepriston zur Schwangerschaftsbeendigung eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Gemeprost erfolgt durch Veresterung von Prostaglandin E1 mit Methanol unter sauren Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator wie Schwefelsäure und wird bei einer kontrollierten Temperatur durchgeführt, um die Bildung des gewünschten Esterprodukts zu gewährleisten .

Industrielle Produktionsmethoden

In industriellen Umgebungen folgt die Produktion von this compound einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit des Endprodukts zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of gemeprost involves the esterification of prostaglandin E1 with methanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at a controlled temperature to ensure the formation of the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Gemeprost unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation zu oxidierten Prostaglandinderivaten führen, während Reduktion zu reduzierten Prostaglandinanaloga führen kann .

Wissenschaftliche Forschungsanwendungen

Induction of Abortion

Gemeprost is commonly used in combination with mifepristone for the termination of pregnancies, particularly in the second trimester. Several studies have demonstrated its effectiveness:

  • Study Findings : A randomized trial involving 100 women showed that administering 200 mg of mifepristone followed by this compound resulted in a cumulative abortion rate of 96% within 24 hours, comparable to misoprostol (94%) but with similar side effects such as vomiting and diarrhea .
  • Efficacy Comparison : Another study indicated that in a cohort receiving this compound alone, 72% aborted within 24 hours, compared to 95% when combined with mifepristone . This suggests enhanced efficacy when used in conjunction with mifepristone.

Cervical Dilation

This compound is also utilized for preoperative cervical dilation before surgical procedures:

  • Clinical Use : Administered as a vaginal pessary, this compound effectively softens and dilates the cervix, facilitating easier access during surgical interventions such as dilation and curettage (D&C) procedures .
  • Case Study : In an open study comparing regimens of this compound, it was noted that administration every three hours significantly reduced the need for continuous intravenous oxytocin infusions during procedures .

Comparative Studies

A comparative analysis between this compound and other agents like misoprostol has been crucial in understanding its relative effectiveness:

Agent Cumulative Abortion Rate (24 hrs) Median Induction-Abortion Interval (hours) Side Effects
This compound96%6.6Vomiting, Diarrhea
Misoprostol94%6.1Fever
This compound Alone72%N/AUterine Pain

Case Study 1: Second Trimester Abortion

A study involving women seeking second-trimester abortions found that those treated with a combination of mifepristone and this compound experienced a median induction-abortion interval of 6.6 hours, which was significantly shorter than those treated with this compound alone .

Case Study 2: Missed Abortion

In another study focusing on missed abortions prior to 13 weeks, treatment with this compound resulted in a complete expulsion rate of 76.7%, indicating its potential as an alternative to surgical management .

Wirkmechanismus

Gemeprost exerts its effects by binding to prostaglandin E2 and E3 receptors as an agonist. This binding causes myometrial contractions and progressive cervical dilation through tissue sensitization to oxytocin. The compound mimics the natural process of cervical ripening initiated by prostaglandins during childbirth .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von this compound

This compound ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die ihm besondere pharmakologische Eigenschaften verleiht. Es ist besonders effektiv bei der Induktion der Zervixdilatation und Uteruskontraktionen, was es zu einem wertvollen Werkzeug in der geburtshilflichen und gynäkologischen Praxis macht .

Biologische Aktivität

Gemeprost is a synthetic analogue of prostaglandin E1, primarily used in medical applications such as cervical dilation and the termination of pregnancy. Its biological activity is characterized by its ability to induce uterine contractions and facilitate cervical ripening, making it an essential agent in obstetrics and gynecology.

This compound acts by binding to prostaglandin E2 (PGE2) receptors, specifically EP2 and EP3 subtypes, functioning as an agonist. This interaction promotes myometrial contractions and enhances cervical dilation through increased tissue sensitivity to oxytocin . The compound is administered vaginally or intramuscularly, with systemic absorption limited to approximately 12-28% of the dose, peaking within 2-3 hours post-administration .

Pharmacokinetics

  • Absorption : Limited systemic absorption; peak plasma concentration at 2-3 hours.
  • Metabolism : Rapid hydrolysis to its free acid form with a half-life of 10-15 minutes.
  • Elimination : About 50% excreted as metabolites in urine within 24 hours .

Case Studies and Research Findings

  • Second-Trimester Termination :
    A study involving 98 cases of second-trimester termination with this compound demonstrated a high success rate. Among women treated with mifepristone followed by this compound, the abortion rates were significantly higher compared to controls receiving this compound alone. In the first 24 hours post-administration, 95% of women in the mifepristone group aborted compared to 72% in the control group .
  • Cervical Ripening :
    Another study assessed the histological and biophysical effects of this compound on cervical tissues. Results indicated that this compound significantly reduced the forces required for cervical dilation and decreased collagen concentration in cervical tissues, facilitating easier dilation during surgical procedures .
  • Comparison with Misoprostol :
    In a randomized trial comparing this compound and misoprostol for mid-trimester abortion, both agents were found effective when combined with mifepristone. However, misoprostol showed slightly higher efficacy rates than this compound in some cases .

Adverse Effects

Common side effects associated with this compound include gastrointestinal disturbances such as diarrhea and vomiting. In studies comparing different regimens, pretreatment with mifepristone was shown to reduce these side effects compared to other combinations .

Data Summary

StudyPopulationInterventionSuccess RateNotes
103 women (12-21 weeks)Mifepristone + this compound95% within 24 hoursHigh efficacy for second-trimester termination
34 women undergoing surgeryThis compound vs. placeboReduced dilation forceSignificant histological changes observed
100 women (12-20 weeks)This compound vs. MisoprostolComparable efficacyMisoprostol slightly more effective

Eigenschaften

IUPAC Name

methyl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O5/c1-5-6-15-23(2,3)21(26)14-13-18-17(19(24)16-20(18)25)11-9-7-8-10-12-22(27)28-4/h10,12-14,17-18,20-21,25-26H,5-9,11,15-16H2,1-4H3/b12-10+,14-13+/t17-,18-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBOHGVERHWSSV-VNIVIJDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCC=CC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895073
Record name Gemeprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

As a prostaglandin analog, gemeprost binds to prostaglandin E2 and E3 receptors as an agonist to cause myometrial contractions and progressive cervical dilation via tissue sensitization to oxytocin.
Record name Gemeprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08964
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

64318-79-2
Record name Gemeprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64318-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemeprost [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064318792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemeprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08964
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemeprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gemeprost
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.869
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GEMEPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45KZB1FOLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gemeprost
Reactant of Route 2
Reactant of Route 2
Gemeprost
Reactant of Route 3
Gemeprost
Reactant of Route 4
Gemeprost
Reactant of Route 5
Gemeprost
Reactant of Route 6
Reactant of Route 6
Gemeprost

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.